molecular formula C9H19N B13588838 1-Butylcyclopentan-1-amine

1-Butylcyclopentan-1-amine

Cat. No.: B13588838
M. Wt: 141.25 g/mol
InChI Key: CFRNWRPAINJXTI-UHFFFAOYSA-N
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Description

1-Butylcyclopentan-1-amine is an organic compound with the molecular formula C9H19N. It belongs to the class of cycloalkylamines, which are characterized by a cycloalkane ring bonded to an amine group. This compound is notable for its unique structure, which combines a cyclopentane ring with a butyl group and an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylcyclopentan-1-amine can be synthesized through various methods. One common approach involves the reductive amination of cyclopentanone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Butylcyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Butylcyclopentan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its activity and effects.

Comparison with Similar Compounds

1-Butylcyclopentan-1-amine can be compared with other cycloalkylamines, such as:

    Cyclopentylamine: Lacks the butyl group, resulting in different chemical properties and reactivity.

    1-Methylcyclopentan-1-amine: Contains a methyl group instead of a butyl group, leading to variations in steric and electronic effects.

Uniqueness: The presence of the butyl group in this compound imparts unique steric and electronic properties, making it distinct from other cycloalkylamines

Biological Activity

1-Butylcyclopentan-1-amine, a cycloalkyl amine, has garnered attention in various fields of research due to its potential biological activities. This compound is structurally characterized by a cyclopentane ring with a butyl group and an amine functional group, which influences its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C9H19NC_9H_{19}N and features a cyclopentane ring substituted with a butyl group at one carbon and an amine group at another. Its structural characteristics facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, leading to alterations in enzyme activity or receptor signaling pathways. This mechanism is crucial for its potential applications in drug development and therapeutic interventions.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Compounds with similar structures have been studied for their ability to inhibit specific enzymes, potentially leading to therapeutic effects in various diseases. For instance, enzyme inhibition can disrupt metabolic pathways in pathogens or cancer cells, providing a basis for developing antimicrobial or anticancer agents.

Study on Enzyme Interaction

A study conducted on related cycloalkylamines revealed their potential as enzyme inhibitors. The research demonstrated that these compounds could bind to the active sites of specific enzymes, inhibiting their activity and thereby affecting metabolic processes within cells . Although specific data on this compound is sparse, the insights gained from these studies highlight the importance of structure in determining biological activity.

Antimicrobial Action Investigation

In investigating the antimicrobial actions of quaternary amines, researchers found that these compounds could effectively target multidrug-resistant bacteria . While not directly related to this compound, this research underscores the potential for similar compounds to be developed as effective antimicrobial agents.

Data Table: Comparison of Biological Activities

CompoundStructureBiological ActivityReferences
This compoundC9H19NPotential enzyme inhibitor
Quaternary Amine CompoundsVariesAntimicrobial properties
2-Butylcyclopentan-1-amineC9H19NStudy of amine metabolism

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-butylcyclopentan-1-amine

InChI

InChI=1S/C9H19N/c1-2-3-6-9(10)7-4-5-8-9/h2-8,10H2,1H3

InChI Key

CFRNWRPAINJXTI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCC1)N

Origin of Product

United States

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